molecular formula C6H11NO3 B13349653 (3R,6R)-6-Methylmorpholine-3-carboxylic acid

(3R,6R)-6-Methylmorpholine-3-carboxylic acid

Cat. No.: B13349653
M. Wt: 145.16 g/mol
InChI Key: BIOFPDNBUUHVRE-RFZPGFLSSA-N
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Description

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral compound with a morpholine ring structure. It is an important intermediate in organic synthesis and has various applications in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable amine with a chiral epoxide under acidic or basic conditions to form the morpholine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-Methylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized morpholine derivatives .

Scientific Research Applications

(3R,6R)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (3R,6R)-6-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with other chiral molecules, making it valuable in asymmetric synthesis and chiral drug development .

Biological Activity

(3R,6R)-6-Methylmorpholine-3-carboxylic acid is a chiral compound belonging to the morpholine class, characterized by a six-membered ring containing one nitrogen atom. Its unique structure, featuring both a methyl group and a carboxylic acid functional group, positions it as a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.

The compound's chemical structure can be summarized as follows:

Property Description
Molecular Formula C7H13NO3
Molecular Weight 159.19 g/mol
Chirality (3R,6R) configuration
Functional Groups Methyl group, Carboxylic acid

This compound acts primarily as a ligand that binds to various receptors and enzymes. This interaction modulates enzymatic activity and can lead to significant biological effects such as inhibition or activation of metabolic pathways. Notably, it has been studied for its potential role as an inhibitor in enzyme systems related to neurodegeneration and cancer therapy.

Biological Activities

Research highlights several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of β-secretase 1 (BACE1), which is crucial in the production of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies revealed IC50 values ranging from 4.1 nM to 9.1 nM against human neuroblastoma cell lines .
  • Neuroprotective Effects : Due to its ability to inhibit BACE1, the compound may offer neuroprotective benefits by reducing amyloid plaque formation in neuronal tissues .
  • Antibacterial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit antibacterial properties against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .

Case Studies

Several studies have investigated the efficacy and mechanism of this compound:

  • BACE1 Inhibition Study :
    • Objective : To evaluate the inhibitory effect on BACE1.
    • Methodology : Enzymatic assays were conducted using various concentrations of the compound.
    • Findings : The compound demonstrated significant inhibition with IC50 values indicating high potency against BACE1 .
  • Neuroblastoma Cell Line Study :
    • Objective : To assess the cellular activity in reducing Aβ42 production.
    • Results : The compound reduced Aβ42 levels in human neuroblastoma cells effectively, correlating well with in vivo results from mouse models .

Applications in Research and Medicine

This compound serves multiple roles across various fields:

  • Drug Development : It is utilized as a building block for synthesizing complex organic molecules with potential therapeutic effects.
  • Biochemical Research : Its interactions with biomolecules are studied using molecular docking simulations and biochemical assays to elucidate its mechanism of action .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,6R)-6-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

BIOFPDNBUUHVRE-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CO1)C(=O)O

Canonical SMILES

CC1CNC(CO1)C(=O)O

Origin of Product

United States

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